molecular formula C14H11NO3S B5839265 (2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile

(2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile

Cat. No.: B5839265
M. Wt: 273.31 g/mol
InChI Key: CKAGFUNUTOEQFH-NTEUORMPSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile is an organic compound that features a benzenesulfonyl group, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

    Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using 5-methylfuran and an appropriate acyl chloride.

    Formation of the nitrile group: The nitrile group can be introduced via a dehydration reaction of an amide or through a substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in (2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or hydrogenation catalysts (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amine derivatives from the reduction of the nitrile group.

    Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(benzenesulfonyl)-3-(furan-2-yl)prop-2-enenitrile: Similar structure but without the methyl group on the furan ring.

    (2E)-2-(benzenesulfonyl)-3-(thiophen-2-yl)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-2-(benzenesulfonyl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the 5-methylfuran ring in (2E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile may impart unique chemical and biological properties compared to its analogs. The methyl group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-11-7-8-12(18-11)9-14(10-15)19(16,17)13-5-3-2-4-6-13/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGFUNUTOEQFH-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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